![molecular formula C19H20N6O5 B13459644 3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13459644.png)
3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione is a complex organic compound that features a unique structure combining azido, phenyl, amino, and pyrrolidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the azidobutoxyphenyl intermediate, followed by its coupling with an amino-pyrrolidine derivative under controlled conditions. Common reagents used in these reactions include azides, amines, and various catalysts to facilitate the coupling and cyclization processes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The phenyl and pyrrolidine moieties
Propiedades
Fórmula molecular |
C19H20N6O5 |
|---|---|
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
3-[3-[3-(4-azidobutoxy)anilino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H20N6O5/c20-24-21-8-1-2-9-30-13-5-3-4-12(10-13)22-14-11-17(27)25(19(14)29)15-6-7-16(26)23-18(15)28/h3-5,10-11,15,22H,1-2,6-9H2,(H,23,26,28) |
Clave InChI |
JHIJKSWIEOHCKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NC3=CC(=CC=C3)OCCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


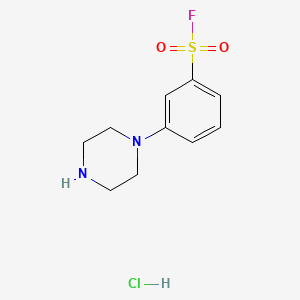
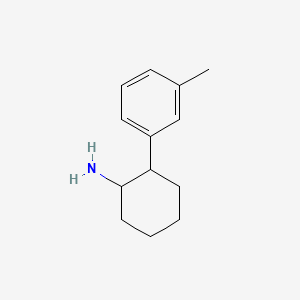
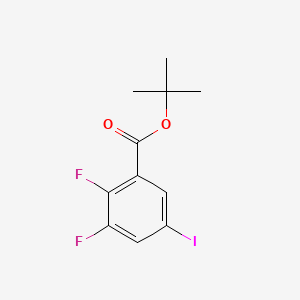
![6-Tert-butyl-1-azaspiro[3.3]heptane](/img/structure/B13459586.png)
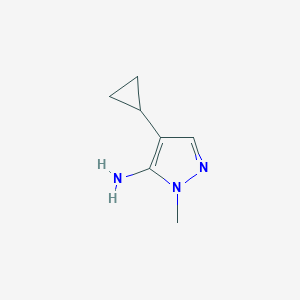
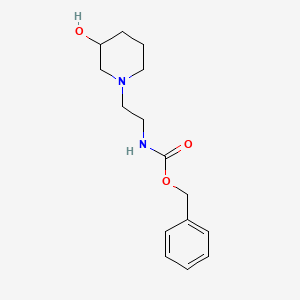
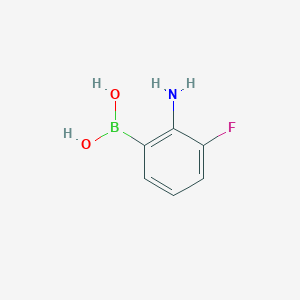
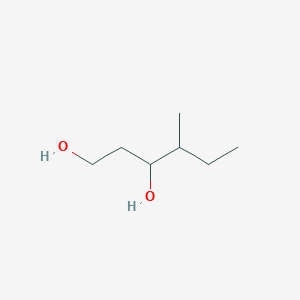
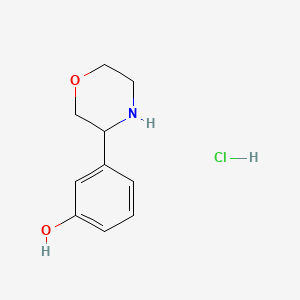
![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13459613.png)
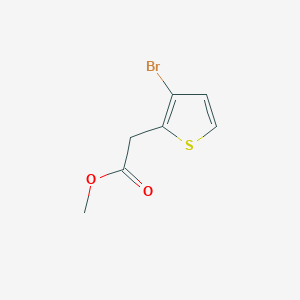
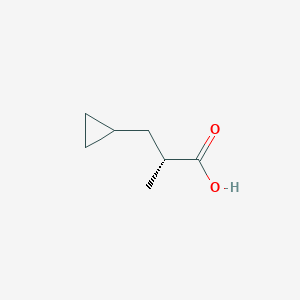
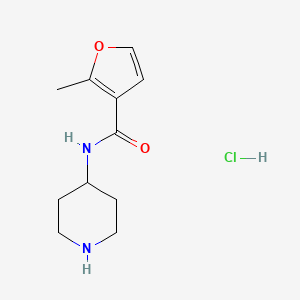
![rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13459636.png)
